molecular formula C17H19FN2O3S2 B4385833 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B4385833
M. Wt: 382.5 g/mol
InChI Key: QRGKUYKNNPNQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenylsulfonyl group, and a methylthiophenyl group attached to a glycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c1-3-20(25(22,23)14-10-8-13(18)9-11-14)12-17(21)19-15-6-4-5-7-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGKUYKNNPNQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the glycinamide backbone: This can be achieved by reacting glycine with an appropriate amine under acidic or basic conditions.

    Introduction of the ethyl group: Ethylation of the glycinamide backbone can be performed using ethyl halides in the presence of a base.

    Attachment of the 4-fluorophenylsulfonyl group: This step involves the reaction of the glycinamide intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the 2-(methylthio)phenyl group: This can be achieved by reacting the intermediate with 2-(methylthio)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study biological processes and interactions, particularly those involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity, including as a lead compound for drug development.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or proteins, leading to modulation of their activity. The presence of the fluorophenylsulfonyl and methylthiophenyl groups can influence its binding affinity and specificity for these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N~2~-ethyl-N~2~-[phenylsulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide: Lacks the fluorine atom on the phenyl ring.

    N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

    N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[phenyl]glycinamide: Lacks the methylthio group on the phenyl ring.

Uniqueness

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the fluorine atom on the phenyl ring can enhance its binding affinity and specificity for certain molecular targets, while the methylthio group can participate in redox reactions, influencing its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.